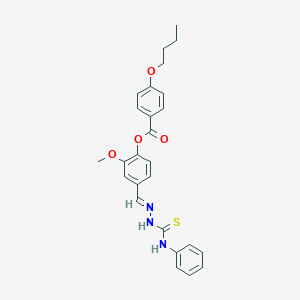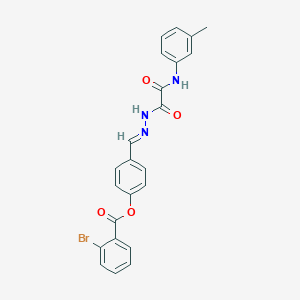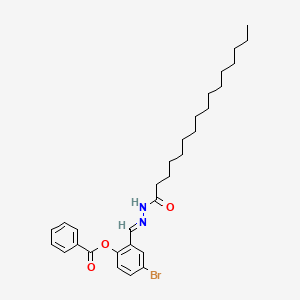![molecular formula C21H22N2O2S3 B12019858 N-(3-methylphenyl)-6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B12019858.png)
N-(3-methylphenyl)-6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methylphenyl)-6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide: is a complex organic compound that features a combination of aromatic, thiazolidinone, and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylphenyl)-6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Thiazolidinone Ring: This step involves the reaction of thiourea with a suitable α-haloketone to form the thiazolidinone core.
Aldol Condensation: The thiazolidinone intermediate undergoes aldol condensation with thiophene-2-carbaldehyde to introduce the thiophen-2-ylmethylidene group.
Amidation: The final step involves the reaction of the intermediate with 3-methylphenylhexanoic acid chloride to form the desired amide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, automated purification systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylphenyl)-6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
N-(3-methylphenyl)-6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)-6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s unique structure allows it to interact with multiple pathways, potentially leading to diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-methylphenyl)-6-[(5E)-4-oxo-5-(phenylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide
- N-(3-methylphenyl)-6-[(5E)-4-oxo-5-(furan-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide
Uniqueness
N-(3-methylphenyl)-6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to its analogs with phenyl or furan rings. This uniqueness can lead to different biological activities and applications.
Properties
Molecular Formula |
C21H22N2O2S3 |
|---|---|
Molecular Weight |
430.6 g/mol |
IUPAC Name |
N-(3-methylphenyl)-6-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]hexanamide |
InChI |
InChI=1S/C21H22N2O2S3/c1-15-7-5-8-16(13-15)22-19(24)10-3-2-4-11-23-20(25)18(28-21(23)26)14-17-9-6-12-27-17/h5-9,12-14H,2-4,10-11H2,1H3,(H,22,24)/b18-14+ |
InChI Key |
OCZZGCIRJMKUMG-NBVRZTHBSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)CCCCCN2C(=O)/C(=C\C3=CC=CS3)/SC2=S |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CCCCCN2C(=O)C(=CC3=CC=CS3)SC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12019781.png)
![1-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-3-phenylthiourea](/img/structure/B12019791.png)

![2-({4-benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-ethoxy-2-nitrophenyl)acetamide](/img/structure/B12019800.png)

![N-(3,5-dimethoxyphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12019813.png)
![4-(4-Chlorophenyl)-3-[(2-methylphenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole](/img/structure/B12019817.png)
![3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-{(E)-[4-(diethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B12019820.png)
![2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B12019828.png)
![(5E)-5-(4-methylbenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12019833.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}acetohydrazide](/img/structure/B12019834.png)
![[3-benzoyloxy-4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] benzoate](/img/structure/B12019845.png)


